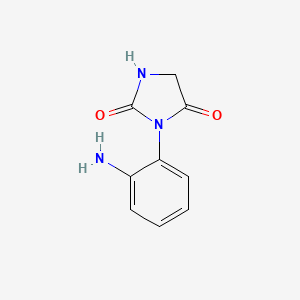
3-(2-Aminophényl)imidazolidine-2,4-dione
Vue d'ensemble
Description
3-(2-Aminophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9N3O2 It is a derivative of imidazolidine-2,4-dione, featuring an aminophenyl group at the 3-position
Applications De Recherche Scientifique
3-(2-Aminophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It has been suggested that this compound may interact with the voltage-gated sodium channel inner pore (vgcip), which is often targeted by anticonvulsant drugs .
Mode of Action
Molecular docking studies suggest that this compound may bind to the vgcip, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction could potentially alter the function of the channel, which may contribute to the compound’s anticonvulsant effects .
Biochemical Pathways
Given its potential interaction with the vgcip, it is plausible that this compound could influence neuronal signaling pathways, particularly those involving sodium ion transport .
Result of Action
It has been suggested that this compound may have anticonvulsant and antibacterial properties . In molecular docking studies, certain derivatives of this compound showed promising results as potential anticonvulsant agents . Additionally, some derivatives demonstrated efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
Analyse Biochimique
Biochemical Properties
3-(2-Aminophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and influencing the overall metabolic flux. Additionally, 3-(2-Aminophenyl)imidazolidine-2,4-dione can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis . Furthermore, 3-(2-Aminophenyl)imidazolidine-2,4-dione may impact cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3-(2-Aminophenyl)imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Aminophenyl)imidazolidine-2,4-dione remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3-(2-Aminophenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
3-(2-Aminophenyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic homeostasis . Understanding the specific metabolic pathways and interactions of 3-(2-Aminophenyl)imidazolidine-2,4-dione is crucial for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of 3-(2-Aminophenyl)imidazolidine-2,4-dione within different tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 3-(2-Aminophenyl)imidazolidine-2,4-dione can affect its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production methods for 3-(2-Aminophenyl)imidazolidine-2,4-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the aminophenyl ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxyphenyl)imidazolidine-2,4-dione
- 3-(2-Methoxyphenyl)imidazolidine-2,4-dione
- 3-(2-Nitrophenyl)imidazolidine-2,4-dione
Uniqueness
3-(2-Aminophenyl)imidazolidine-2,4-dione is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
3-(2-aminophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUNKFCGLCNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


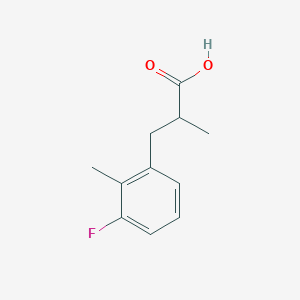
![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
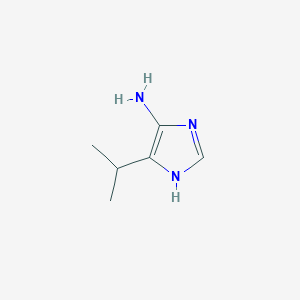
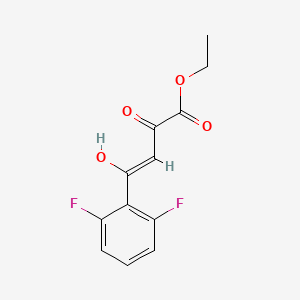
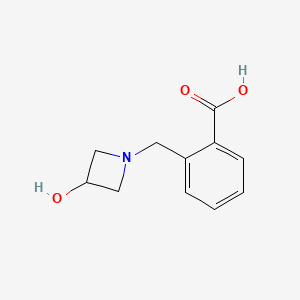
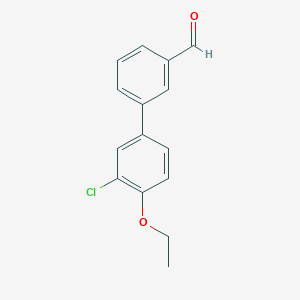
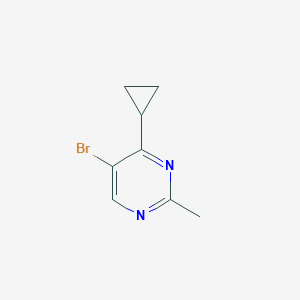
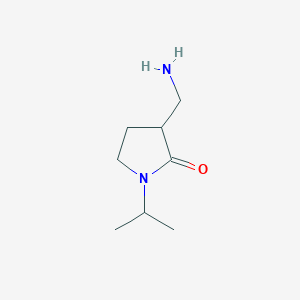
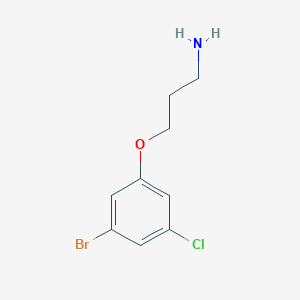
![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
